(2-Ethoxy-5-fluoro-3-methylphenyl)methanamine
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Overview
Description
(2-Ethoxy-5-fluoro-3-methylphenyl)methanamine is an organic compound with the molecular formula C10H14FNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with ethoxy, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-5-fluoro-3-methylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-ethoxy-5-fluoro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-5-fluoro-3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
(2-Ethoxy-5-fluoro-3-methylphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2-Ethoxy-5-fluoro-3-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy, fluoro, and methyl substituents on the phenyl ring influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxy-5-methylphenyl)methanamine: Similar structure but lacks the fluoro substituent.
(2-Ethoxy-5-fluorophenyl)methanamine: Similar structure but lacks the methyl substituent.
Uniqueness
(2-Ethoxy-5-fluoro-3-methylphenyl)methanamine is unique due to the presence of all three substituents (ethoxy, fluoro, and methyl) on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2-ethoxy-5-fluoro-3-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-13-10-7(2)4-9(11)5-8(10)6-12/h4-5H,3,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZQBTAIJQTMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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